molecular formula C14H18BrNO B8262985 2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide

2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide

Cat. No.: B8262985
M. Wt: 296.20 g/mol
InChI Key: BZKROECYIRTHBL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide is an organic compound with a complex structure that includes a brominated aromatic ring and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide typically involves the bromination of 2-methylphenyl derivatives followed by acylation and cyclopentylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The acylation step involves the use of acetic anhydride or acetyl chloride, and the cyclopentylation is achieved using cyclopentylamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol compounds

Major Products

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and cyclopentyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-
  • 4-Hydroxy-N-(4-methylphenyl)benzamide

Uniqueness

2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide is unique due to its specific structural features, such as the combination of a brominated aromatic ring and a cyclopentyl group.

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-10-8-12(15)7-6-11(10)9-14(17)16-13-4-2-3-5-13/h6-8,13H,2-5,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKROECYIRTHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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